Esmolol

Description

Properties

IUPAC Name |

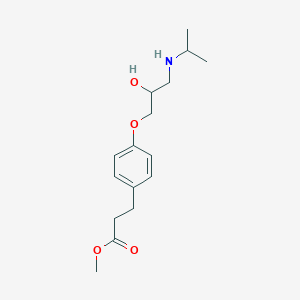

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNDDEOPVVGCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81161-17-3 (Hydrochloride) | |

| Record name | Esmolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022995 | |

| Record name | Esmolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Esmolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble as hydrochloride salt, 1.44e-01 g/L | |

| Record name | Esmolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esmolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81147-92-4, 103598-03-4 | |

| Record name | Esmolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81147-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esmolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esmolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esmolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Esmolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Esmolol on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist utilized clinically for the rapid control of ventricular rate and blood pressure.[1][2][3] Its primary mechanism of action revolves around the competitive inhibition of beta-1 adrenergic receptors on cardiac myocytes, leading to a cascade of intracellular events that ultimately modulate cardiac function.[1][4] At supra-therapeutic concentrations, this compound exhibits direct effects on ion channels, further contributing to its cardiac effects.[5][6] This technical guide provides a comprehensive overview of this compound's molecular interactions within cardiac myocytes, detailing its impact on signaling pathways and ion channel function. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Primary Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

This compound's principal therapeutic effect is achieved through its selective, competitive antagonism of beta-1 adrenergic receptors on the surface of cardiac myocytes.[1][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[2][4] By blocking these receptors, this compound effectively attenuates the effects of sympathetic stimulation on the heart.[1]

Signaling Pathway

The binding of an agonist to the beta-1 adrenergic receptor typically initiates the following cascade:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).[7]

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to enhanced calcium influx during the action potential plateau. This increased intracellular calcium is a primary driver of increased myocardial contractility.

-

Phospholamban (PLN): In its dephosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN at Serine-16 relieves this inhibition, leading to increased SERCA2a activity.[8] This results in faster re-uptake of calcium into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropy) and increased calcium load for subsequent contractions.[8]

-

Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to calcium, which facilitates the dissociation of calcium from troponin C. This contributes to a more rapid relaxation phase of the cardiac cycle.

-

This compound, by competitively inhibiting the initial step of this cascade – the binding of catecholamines to the beta-1 receptor – prevents the downstream activation of adenylyl cyclase and the subsequent rise in cAMP levels. This leads to a reduction in PKA activity and, consequently, decreased phosphorylation of LTCCs, phospholamban, and troponin I. The net effect is a decrease in heart rate, contractility, and conduction velocity.[9]

Secondary Mechanism of Action: Direct Ion Channel Blockade

At concentrations higher than those typically used in clinical practice, this compound can directly interact with and inhibit key cardiac ion channels, independent of its beta-blocking activity.[5][6] These effects contribute to its negative inotropic and antiarrhythmic properties.

L-type Calcium Channel (ICa,L) Inhibition

This compound has been shown to directly block L-type calcium channels, reducing the influx of calcium into the cardiac myocyte during the plateau phase of the action potential.[5][6] This action directly contributes to a decrease in myocardial contractility.[5][10]

Fast Sodium Channel (INa) Inhibition

This compound can also inhibit the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] This effect can slow the conduction of the electrical impulse through the heart and may contribute to its antiarrhythmic properties.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with its molecular targets in cardiac myocytes.

Table 1: Receptor and Ion Channel Binding Affinity and Potency of this compound

| Parameter | Species | Target | Value | Reference(s) |

| Ki | Human | Beta-1 Adrenergic Receptor | 194 nM | [11] |

| Ki | Human | Beta-2 Adrenergic Receptor | 5.8 µM | [11] |

| IC50 | Rat | L-type Calcium Current (ICa,L) | 0.45 ± 0.05 mmol/L | [6][12] |

| IC50 | Rat | Fast Sodium Current (INa) | 0.17 ± 0.025 mmol/L | [6][12] |

Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes

| Parameter | Species/Preparation | Effect | Concentration | Reference(s) |

| Action Potential Duration (APD) | Guinea Pig Papillary Muscle | Reduced | 55 and 110 µmol/L | [5][10] |

| Action Potential Plateau Voltage | Guinea Pig Papillary Muscle | Reduced | 55 and 110 µmol/L | [5][10] |

| Sarcomere Shortening | Rat Ventricular Myocytes | Decreased by 72% | 0.3 mmol/L | [12] |

| Calcium Transient Amplitude | Rat Ventricular Myocytes | Decreased by 47% | 0.3 mmol/L | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on cardiac myocytes.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing across the membrane of a single cardiac myocyte, allowing for the direct assessment of this compound's effects on specific ion channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Methodology:

-

Cell Isolation: Cardiac myocytes are enzymatically isolated from the ventricles of an appropriate animal model (e.g., rat, guinea pig).

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Extracellular (Bath) Solution: Typically contains (in mM): NaCl, CaCl2, KCl, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion channel blockers (e.g., for K+ or Na+ channels) may be added to isolate the current of interest.

-

Intracellular (Pipette) Solution: Typically contains (in mM): K-aspartate or CsCl (to block K+ currents), MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Recording:

-

A myocyte is visualized under an inverted microscope.

-

The micropipette, filled with intracellular solution, is advanced to the cell surface, and gentle suction is applied to form a high-resistance (>1 GΩ) seal (giga-seal).

-

A brief pulse of suction is then applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit the specific ion currents of interest (e.g., a step to 0 mV to measure ICa,L).

-

-

This compound Application: this compound is dissolved in the extracellular solution and perfused over the cell at various concentrations.

-

Data Analysis: The amplitude and kinetics of the ion currents are measured before, during, and after this compound application. Dose-response curves are generated to determine the IC50 value.[13]

Langendorff-Perfused Heart

This ex vivo model allows for the study of this compound's effects on the entire heart, including its influence on contractility, heart rate, and coronary flow, in the absence of systemic neural and hormonal influences.[14][15]

Methodology:

-

Heart Excision: An animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. The perfusion pressure forces the aortic valve closed, directing the perfusate into the coronary arteries.

-

Instrumentation:

-

A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development (contractility).

-

Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) and measure heart rate.

-

Coronary flow can be measured by collecting the effluent from the pulmonary artery.

-

-

This compound Administration: After a stabilization period, this compound is added to the perfusate at various concentrations.

-

Data Acquisition and Analysis: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded and analyzed to determine the dose-dependent effects of this compound.[1]

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cardiac tissue or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the beta-adrenergic receptor (e.g., [125I]-iodocyanopindolol) and varying concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[2][16]

Conclusion

This compound exerts its primary therapeutic effects on cardiac myocytes through competitive antagonism of beta-1 adrenergic receptors, leading to a reduction in cAMP-PKA signaling and subsequent decreases in heart rate, contractility, and conduction velocity. At higher concentrations, direct inhibition of L-type calcium and fast sodium channels provides an additional layer to its cardiac actions. A thorough understanding of these molecular mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development and optimization of beta-blocker therapies in cardiovascular medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. The negative inotropic effect of this compound on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of increased systolic Ca2+ and phospholamban phosphorylation during β-adrenergic stimulation on Ca2+ transient kinetics in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. researchgate.net [researchgate.net]

- 11. tgkdc.dergisi.org [tgkdc.dergisi.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Langendorff heart - Wikipedia [en.wikipedia.org]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Ultrashort Advantage: A Technical Guide to Esmolol in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of esmolol, a cardioselective beta-1 adrenergic receptor blocker, that make it a valuable tool in cardiovascular research. Its defining characteristic—an ultrashort duration of action—provides a unique level of control and safety in experimental settings, allowing for precise modulation of cardiac function. This document provides a comprehensive overview of its pharmacokinetics, pharmacodynamics, mechanism of action, and detailed experimental protocols, supported by quantitative data and visual representations of key pathways and workflows.

Core Pharmacology of this compound

This compound is a class II antiarrhythmic agent that acts as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] By blocking the effects of catecholamines like epinephrine and norepinephrine at these receptors, this compound exerts negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased atrioventricular conduction) effects.[1][3] This leads to a reduction in myocardial oxygen demand, a key therapeutic target in ischemic heart disease.[1][4]

A distinguishing feature of this compound is its rapid metabolism by esterases in the cytosol of red blood cells.[2][5] This unique metabolic pathway, independent of hepatic or renal function, results in an exceptionally short elimination half-life and allows for rapid titration and quick reversal of its effects upon discontinuation of infusion.[6][7]

Pharmacokinetic Profile

The rapid onset and offset of this compound's action are central to its utility in research, particularly in acute experimental models where precise temporal control of beta-blockade is critical.

| Parameter | Value | Reference |

| Onset of Action | Within 60 seconds to 2 minutes | [1][7][8] |

| Time to Steady State | ~5 minutes (with loading dose) | [1][7] |

| Distribution Half-Life (t½α) | ~2 minutes | [7][9] |

| Elimination Half-Life (t½β) | ~9 minutes | [9][10][11] |

| Duration of Action | 10-30 minutes after infusion stops | [10][12] |

| Metabolism | Hydrolysis by red blood cell esterases | [2][5][7] |

| Metabolites | Inactive acid metabolite and methanol | [2][5] |

| Protein Binding | 55-60% | [2][9] |

Pharmacodynamic Effects on Hemodynamic Parameters

This compound's primary pharmacodynamic effects are centered on the cardiovascular system. The following table summarizes its impact on key hemodynamic variables as observed in various studies.

| Parameter | Effect | Notes | Reference |

| Heart Rate (HR) | Decrease | A primary therapeutic effect. | [1][13][14] |

| Blood Pressure (BP) | Decrease | Both systolic and diastolic BP are reduced. Hypotension is a potential side effect, especially at higher doses. | [1][13][14] |

| Cardiac Output (CO) / Cardiac Index (CI) | Decrease | A consequence of reduced heart rate and contractility. | [13][14] |

| Myocardial Contractility | Decrease | Negative inotropic effect. | [1][3] |

| Systemic Vascular Resistance (SVR) | No significant change | This compound's cardioselectivity minimizes its impact on peripheral vasculature. | [13] |

| Left Ventricular Ejection Fraction (LVEF) | Decrease | Reflects the reduction in myocardial contractility. | [14] |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of catecholamines to beta-1 adrenergic receptors on cardiomyocytes. This blockade disrupts the downstream signaling cascade that is normally initiated by receptor activation.

Caption: this compound's mechanism of action at the beta-1 adrenergic receptor.

Experimental Protocols in Cardiovascular Research

This compound's short-acting nature makes it an ideal agent for a variety of experimental cardiovascular models, particularly those investigating acute events like myocardial ischemia and reperfusion injury.

General Experimental Workflow for Myocardial Ischemia/Reperfusion Studies

The following workflow outlines a typical experimental design for evaluating the cardioprotective effects of this compound in an animal model of myocardial infarction.

Caption: A generalized workflow for studying this compound in an animal model of myocardial ischemia.

Detailed Methodologies

Animal Models:

-

Species: Common models include pigs, dogs, and rats, as they provide translational relevance to human cardiovascular physiology.[8][15][16]

-

Ischemia Induction: Myocardial ischemia is typically induced by the temporary occlusion of a major coronary artery, such as the left anterior descending (LAD) artery.[8][15] The duration of occlusion and subsequent reperfusion can be varied to model different clinical scenarios.[15]

This compound Administration:

-

Route: this compound is administered intravenously (IV).[1][17]

-

Dosing: A loading dose is often administered to rapidly achieve therapeutic concentrations, followed by a continuous maintenance infusion.[13][18][19]

-

Control Group: The control group should receive an equivalent volume of the vehicle (e.g., saline) to ensure that any observed effects are due to this compound itself.[8]

Data Collection and Analysis:

-

Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure (often via an arterial line), and ECG is crucial.[1]

-

Infarct Size Quantification: At the end of the experiment, the area of myocardial infarction relative to the area at risk can be quantified using techniques like triphenyltetrazolium chloride (TTC) staining or cardiac magnetic resonance (CMR) imaging.[8]

-

Molecular and Cellular Assays: Tissue samples can be collected for further analysis of signaling pathways, inflammatory markers, and apoptosis to elucidate the molecular mechanisms of this compound's cardioprotective effects.[21]

Applications and Considerations in Research

The unique pharmacokinetic profile of this compound makes it particularly suitable for:

-

Acute Myocardial Ischemia/Reperfusion Studies: Its rapid action allows for precise timing of beta-blockade relative to the ischemic event, and its short duration of action minimizes confounding effects during the recovery and analysis phases.[4][8][15][22]

-

Studies in Hemodynamically Unstable Models: In models where there is a risk of hemodynamic collapse (e.g., septic shock), the ability to quickly titrate or discontinue this compound provides a significant safety advantage over longer-acting beta-blockers.[8][23]

-

Isolating Beta-1 Receptor Effects: Its cardioselectivity allows researchers to specifically investigate the role of beta-1 adrenergic receptors in cardiovascular physiology and pathophysiology, with minimal off-target effects on beta-2 receptors at therapeutic doses.[2][24]

Considerations and Limitations:

-

Hypotension: The most common adverse effect is hypotension, which is dose-dependent.[1][7] Careful hemodynamic monitoring and dose titration are essential.

-

Negative Inotropy: The reduction in myocardial contractility can be detrimental in models of severe heart failure.[15]

-

Dose-Response Studies: It is often necessary to conduct preliminary dose-response studies in the specific animal model to determine the optimal infusion rate that achieves the desired level of beta-blockade without causing excessive hemodynamic compromise.[8]

Conclusion

This compound's ultrashort-acting and cardioselective properties provide researchers with a powerful and precise tool for investigating the role of beta-1 adrenergic blockade in a variety of cardiovascular contexts. Its rapid onset and offset, coupled with a favorable safety profile under controlled experimental conditions, allow for a degree of temporal and pharmacological control that is unmatched by longer-acting beta-blockers. By understanding its core pharmacology and adhering to rigorous experimental protocols, researchers can continue to leverage the unique advantages of this compound to advance our understanding of cardiovascular disease and develop novel therapeutic strategies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Experimental and clinical observations on the efficacy of this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. This compound. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. m.youtube.com [m.youtube.com]

- 13. Pharmacodynamics and pharmacokinetics of this compound, a short-acting beta-blocking agent, in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound on cardiac function: evaluation by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound and percutaneous cardiopulmonary bypass enhance myocardial salvage during ischemia in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. droracle.ai [droracle.ai]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dose-dependent effects of this compound-epinephrine combination therapy in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for Esmolol Dosage in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of Esmolol in various in vivo animal models. The information is intended to assist in the design and execution of preclinical research in areas such as cardiovascular disease, sepsis, and hypertension.

Introduction to this compound

This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short duration of action make it a valuable tool for in vivo studies where precise control of heart rate and blood pressure is required.[2] this compound works by competitively blocking the beta-1 adrenergic receptors in the heart, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1] This leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[3]

This compound Dosage and Administration in Animal Models

The appropriate dosage of this compound can vary significantly depending on the animal species, the experimental model, and the desired therapeutic effect. The following tables summarize reported dosages from various in vivo studies.

Table 1: this compound Dosage in Rodent Models

| Animal Model | Indication/Experimental Model | Route of Administration | Bolus Dose | Continuous Infusion Rate | Reference(s) |

| Rat | Sepsis (cecal ligation and perforation) | Intravenous | - | 10 - 20 mg/kg/hr | [4] |

| Rat | Myocardial Ischemia/Reperfusion | Intravenous | - | 10 µg/kg/min | [5] |

| Rat | Hypertension (SHR) | Intravenous | - | 300 µg/kg/min | |

| Mouse | Myocardial Ischemia/Reperfusion | Intra-arterial | - | 0.4 - 0.8 mg/kg/h | [6][7] |

Table 2: this compound Dosage in Canine and Feline Models

| Animal Model | Indication/Experimental Model | Route of Administration | Bolus Dose | Continuous Infusion Rate | Reference(s) |

| Dog | Tachycardia/Arrhythmia | Intravenous | 0.05 - 0.5 mg/kg over 5 min | 25 - 200 µg/kg/min | [3] |

| Dog | Tachycardia (Toxin-induced) | Intravenous | Median: 330 µg/kg (Range: 10-1000 µg/kg) | Median: 50 µg/kg/min | [8] |

| Dog | Septic Shock | Intravenous | - | (Used in combination with norepinephrine) | [9] |

| Dog | Sympathetic Stimulation | Intravenous | 1 mg/kg | 0.3 mg/kg/h | [10] |

| Cat | Tachycardia | Intravenous | 0.05 - 0.5 mg/kg over 5 min | 25 - 200 µg/kg/min | [3] |

Table 3: this compound Dosage in Other Animal Models

| Animal Model | Indication/Experimental Model | Route of Administration | Bolus Dose | Continuous Infusion Rate | Reference(s) |

| Pig | Myocardial Ischemia/Reperfusion | Intravenous | - | 250 µg/kg/min | |

| Rabbit | Sepsis (pyelonephritis) | Intravenous | - | (Infusion initiated immediately or 2 hours post-induction) |

Toxicology: LD50 Values

It is crucial to be aware of the toxicological profile of this compound. The following table provides reported median lethal dose (LD50) values for intravenous administration.

Table 4: Intravenous LD50 of this compound

| Animal Species | LD50 (mg/kg) | Reference(s) |

| Mouse | 93 | [4] |

| Rat | 71 | [4] |

| Rabbit | 40 | [4] |

| Dog | 32 | [4] |

Experimental Protocols

Preparation of this compound Solution for Infusion

This compound hydrochloride is typically available as a solution for injection. For in vivo studies, it is often diluted to the desired concentration using a compatible vehicle.

-

Vehicle: Sterile normal saline (0.9% sodium chloride) or 5% dextrose in water (D5W) are common vehicles for this compound administration.

-

Concentration: The final concentration of the this compound solution will depend on the desired infusion rate and the volume to be administered. It is recommended to prepare a concentration that allows for a precise and controllable infusion rate using a syringe pump.

-

Example Preparation: To prepare a 1 mg/mL this compound solution, you can dilute a 10 mg/mL stock solution with 9 parts of sterile saline.

-

Storage: Prepared solutions should be used promptly. Refer to the manufacturer's guidelines for stability information.

General Administration Protocol

The following is a general protocol for the intravenous administration of this compound in an animal model. Specific parameters should be adjusted based on the experimental design and the animal species.

-

Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Surgically implant a catheter into a suitable vein (e.g., jugular, femoral, or tail vein) for drug administration.

-

Loading Dose (Optional): In some protocols, a loading dose is administered to rapidly achieve a therapeutic concentration.[11] This is typically a bolus injection given over 1-2 minutes.

-

Continuous Infusion: Following the optional loading dose, a continuous infusion is initiated using a calibrated syringe pump to ensure a constant and accurate delivery rate.

-

Monitoring: Throughout the experiment, it is critical to monitor physiological parameters such as heart rate, blood pressure (via an arterial catheter), and electrocardiogram (ECG).[11] This allows for the assessment of this compound's effects and for dose adjustments if necessary.

-

Titration: The infusion rate may need to be titrated to achieve the desired physiological endpoint (e.g., a specific percentage reduction in heart rate).[11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway

This compound exerts its effects by blocking the beta-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. vet-ebooks.com [vet-ebooks.com]

- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 5. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 8. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of this compound and dexmedetomidine on myocardial oxygen consumption during sympathetic stimulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

Application Notes for Esmolol Administration in Isolated Langendorff Heart Preparations

Introduction

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short half-life of approximately 9 minutes, due to metabolism by red blood cell esterases, make it a valuable tool in experimental cardiology, particularly in isolated heart models like the Langendorff preparation.[2][3] These characteristics allow for precise control over the negative chronotropic (heart rate) and inotropic (contractility) effects, with rapid reversal upon cessation of administration.[1][2]

In the Langendorff setup, this compound is utilized to investigate its direct myocardial effects, independent of systemic neuronal and hormonal influences.[4] Research applications include studying myocardial protection during ischemia-reperfusion, inducing cardiac arrest for cardioplegia studies, and examining the cellular mechanisms of beta-blockade.[5][6]

Mechanism of Action

This compound primarily acts as a competitive antagonist at beta-1 adrenergic receptors in cardiac myocytes.[1] This action inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a cascade of intracellular events:

-

Reduced Adenylyl Cyclase Activity: Inhibition of beta-1 receptors decreases the activation of Gs proteins, leading to reduced adenylyl cyclase activity.

-

Decreased cAMP Levels: This results in lower intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

Reduced Protein Kinase A (PKA) Activation: With less cAMP, PKA is less active.

-

Decreased Calcium Influx: PKA normally phosphorylates L-type calcium channels, increasing their opening probability. Reduced PKA activity leads to decreased calcium influx during the action potential.

This primary mechanism results in decreased heart rate, contractility, and myocardial oxygen demand.[1][2]

Notably, at high, millimolar concentrations used to induce cardioplegic arrest, this compound exhibits effects beyond beta-blockade. Studies have shown it directly inhibits L-type calcium channels and fast sodium channels, contributing to its profound negative inotropic effects and the ability to induce diastolic arrest.[7][8][9]

Visualized Signaling Pathway and Experimental Workflow

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

Application Note: Esmolol as a Pharmacological Tool for Studying Beta-Blockade

Introduction

Esmolol is an ultra-short-acting, intravenous, cardioselective beta-1 adrenergic receptor antagonist. Its unique pharmacokinetic profile, characterized by a rapid onset and a very short duration of action, makes it an invaluable tool for researchers, scientists, and drug development professionals studying the physiological and pathophysiological roles of beta-blockade. Unlike traditional beta-blockers, this compound's effects can be rapidly titrated and quickly reversed upon discontinuation, providing a high degree of control in experimental settings. This application note provides a comprehensive overview of this compound's properties, quantitative data, and detailed protocols for its use in various research models.

Mechanism of Action

This compound competitively blocks beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. By antagonizing the effects of catecholamines like epinephrine and norepinephrine at these receptors, this compound leads to:

-

Negative Chronotropy: A decrease in heart rate.

-

Negative Inotropy: A reduction in myocardial contractility.

-

Negative Dromotropy: A decrease in atrioventricular conduction velocity.

It does not possess any significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity. While highly selective for beta-1 receptors at therapeutic doses, some beta-2 receptor antagonism can occur at higher concentrations. Interestingly, at millimolar concentrations, this compound has been shown to induce diastolic arrest by inhibiting L-type calcium channels, an effect that extends beyond its classical beta-blocking action.

Signaling Pathway of this compound Action

Caption: this compound competitively antagonizes the β1-adrenergic receptor.

Pharmacokinetics and Pharmacodynamics

The primary advantage of this compound as a research tool lies in its pharmacokinetic profile. It is rapidly metabolized by esterases within the cytosol of red blood cells, a process independent of renal or hepatic function. This results in an exceptionally short elimination half-life of approximately 9 minutes. Consequently, steady-state concentrations are achieved within 5 minutes of starting an infusion, and the beta-blocking effects dissipate within 15-30 minutes of its discontinuation. This allows for precise control over the level of beta-blockade during an experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Citation |

|---|---|---|---|

| Elimination Half-life | ~9 minutes | Human | |

| Distribution Half-life | ~2 minutes | Human | |

| Onset of Action | 60 seconds | Human | |

| Time to Steady State | ~5 minutes (infusion) | Human | |

| Protein Binding | 55% | Human | |

| Total Body Clearance | ~20 L/kg/hr | Human |

| Metabolism | Red Blood Cell Esterases | Human | |

Table 2: In Vivo Dosing and Effects of this compound in Animal Models

| Animal Model | Dosing Regimen | Key Effect | Citation |

|---|---|---|---|

| Porcine (Pig) | 250 µg/kg/min IV infusion | Achieved a 10% reduction in heart rate; reduced infarct size in a myocardial ischemia model. | |

| Canine (Dog) | 50-400 µg/kg/min IV infusion | Significant reduction of isoproterenol-induced tachycardia. | |

| Rat | 125 mg/L perfusate | Bradycardia without cardiac arrest. |

| Rat | 250 - 500 mg/L perfusate | Rapidly induced cardiac arrest. | |

Table 3: In Vitro Concentrations and Observed Effects of this compound

| Model | Concentration | Key Effect | Citation |

|---|---|---|---|

| Isolated Rat Ventricular Myocytes | 0.3 mmol/L (~88.6 mg/L) | 72% decrease in sarcomere shortening; 47% decrease in calcium transient via L-type Ca²⁺ channel inhibition. | |

| Isolated Perfused Rat Heart | 125 mg/L | Decreased coronary flow to 60% of control; marked decrease in heart rate. |

| Isolated Perfused Rat Heart | 250 mg/L | Decreased coronary flow to ~40% of control; induced cardiac arrest. | |

Experimental Protocols

The following protocols are provided as examples for utilizing this compound in experimental research. Researchers should adapt these protocols to their specific models and ensure compliance with all relevant animal welfare and safety guidelines.

Protocol 1: In Vivo Model - this compound Infusion in a Porcine Model of Myocardial Ischemia

This protocol is adapted from studies evaluating the cardioprotective effects of this compound during acute myocardial infarction.

Objective: To assess the effect of beta-1 blockade using this compound on myocardial infarct size and cardiac function in a large animal model of ischemia/reperfusion.

Materials:

-

This compound Hydrochloride for injection

-

Saline (vehicle control)

-

Anesthetized, ventilated domestic pigs

-

Surgical equipment for coronary artery occlusion

-

Hemodynamic monitoring equipment (ECG, arterial line)

-

Infusion pumps

Methodology:

-

Animal Preparation: Anesthetize and mechanically ventilate the pig according to established and approved institutional protocols.

-

Instrumentation: Place an arterial line for continuous

Application Notes and Protocols for Esmolol Studies in Preclinical Septic Shock Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the therapeutic potential of esmolol, a selective beta-1 adrenergic receptor blocker, in various preclinical models of septic shock. The information is intended to guide researchers in designing and conducting robust and reproducible studies to evaluate the efficacy and mechanisms of action of this compound in sepsis.

Introduction to this compound in Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A hallmark of the early hyperdynamic phase of septic shock is tachycardia, which can be detrimental by increasing myocardial oxygen demand and potentially leading to cardiac dysfunction.[1][2] this compound, an ultra-short-acting beta-blocker, has emerged as a potential therapeutic agent to control heart rate and modulate the excessive sympathetic activation characteristic of septic shock.[3][4][5] Preclinical studies have suggested that this compound may improve survival, attenuate inflammation, and preserve cardiac function during sepsis.[4][6][7]

Experimental Design Considerations

The design of preclinical studies investigating this compound in septic shock is critical for obtaining meaningful and translatable results. Key considerations include the choice of animal model, the method of sepsis induction, the timing and dosage of this compound administration, and the selection of relevant outcome measures.

Animal Models

Various animal models have been utilized to study sepsis, each with its own advantages and limitations. The most common models for this compound research include:

-

Rodents (Rats, Mice): Widely used due to their cost-effectiveness, genetic tractability, and the availability of standardized procedures like cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) injection.[8][9][10]

-

Porcine (Piglets): Offer a closer physiological resemblance to humans in terms of cardiovascular and immune systems, making them a valuable translational model.[3][11][12]

-

Lagomorphs (Rabbits): Have been used in studies inducing sepsis via bacterial infusion, allowing for the investigation of specific pathogen-host interactions.[13]

Sepsis Induction Models

The method of inducing sepsis significantly influences the pathophysiology and should be chosen based on the specific research question.

-

Cecal Ligation and Puncture (CLP): Considered the "gold standard" for mimicking human abdominal sepsis, as it induces a polymicrobial infection and a clinically relevant progression from a hyperdynamic to a hypodynamic state.[14][15][16]

-

Live Bacterial Infusion: Involves the intravenous administration of a known pathogen, such as Pseudomonas aeruginosa, allowing for a more controlled and reproducible model of bacteremia-induced septic shock.[3][11][12]

-

Lipopolysaccharide (LPS) Injection: A model of endotoxemia that triggers a potent inflammatory response by administering a component of the outer membrane of Gram-negative bacteria. While less clinically representative of the full septic process, it is useful for studying the initial inflammatory cascade.[10][17]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of this compound studies in septic shock models.

Cecal Ligation and Puncture (CLP) Protocol in Rodents

This protocol is a widely accepted method for inducing polymicrobial sepsis.[14][15][16]

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

Warming pad

-

Analgesics (e.g., buprenorphine)

-

Fluid resuscitation (e.g., pre-warmed sterile saline)

Procedure:

-

Anesthetize the animal and ensure an adequate level of anesthesia.

-

Shave and disinfect the abdominal area.

-

Make a midline laparotomy incision (1-2 cm) to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum once or twice with the needle. A small amount of fecal content can be extruded to ensure patency.

-

Return the cecum to the peritoneal cavity.

-

Close the abdominal wall and skin in layers.

-

Administer fluid resuscitation (e.g., 50 ml/kg saline subcutaneously) and analgesia immediately after surgery.

Pseudomonas aeruginosa-Induced Septic Shock in Piglets

This protocol describes the induction of septic shock using a live bacterial infusion in a large animal model.[3][11][12]

Materials:

-

Anesthetized and mechanically ventilated piglets

-

Live Pseudomonas aeruginosa suspension

-

Infusion pumps

-

Hemodynamic monitoring equipment (e.g., arterial and pulmonary artery catheters)

-

Resuscitation fluids (e.g., Ringer's lactate)

-

Vasoactive drugs (e.g., norepinephrine)

Procedure:

-

Establish central venous and arterial access for drug administration and hemodynamic monitoring.

-

Induce anesthesia and mechanical ventilation.

-

After a stabilization period, infuse a suspension of live Pseudomonas aeruginosa intravenously.

-

Monitor hemodynamic parameters closely. Septic shock is typically defined by a drop in mean arterial pressure (MAP) despite fluid resuscitation.

-

Once septic shock is established, initiate resuscitation with fluids and vasopressors to maintain target hemodynamic goals.

-

Randomize animals to receive either this compound infusion or a control (e.g., saline).

This compound Administration

The dose and timing of this compound administration are critical variables.

-

Dosage: Dosing strategies vary across studies. Some aim for a specific heart rate reduction (e.g., below 90-95 bpm), while others use fixed doses.[3][11][18] Low-dose this compound (e.g., 5 mg/kg/h in rats) has been shown to have immunomodulatory effects without significant heart rate reduction.[8] Higher doses (e.g., 18 mg/kg/h in rats) are used to achieve heart rate control.[8]

-

Timing: this compound is typically administered after the induction of sepsis and initial fluid resuscitation.[8][11] The timing can influence its effects on the inflammatory and hemodynamic responses.[7]

Data Presentation

Quantitative data from this compound studies in septic shock models should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hemodynamic Parameters in this compound-Treated Septic Shock Models

| Animal Model | Sepsis Induction | This compound Dose | Heart Rate | Cardiac Output/Index | Mean Arterial Pressure | Systemic Vascular Resistance | Reference |

|---|---|---|---|---|---|---|---|

| Piglets | P. aeruginosa | Titrated to HR <90/min | ↓ | ↓ | ↔ | ↑ | [11] |

| Piglets | P. aeruginosa | Titrated to HR 80-90 bpm | ↓ | ↔ | ↔ | ↑ | [3][12] |

| Rats | CLP | 5 mg/kg/h | ↔ | Not Reported | Not Reported | Not Reported | [8] |

| Rats | CLP | 18 mg/kg/h | ↓ | Not Reported | Not Reported | Not Reported | [8] |

| Mice | LPS | Not Specified | ↓ | ↑ (LVESP) | Not Reported | Not Reported |[10] |

LVESP: Left Ventricular End-Systolic Pressure

Table 2: Inflammatory and Outcome Measures in this compound-Treated Septic Shock Models

| Animal Model | Sepsis Induction | This compound Dose | Key Inflammatory Markers | Survival | Reference |

|---|---|---|---|---|---|

| Rats | CLP | 5 mg/kg/h | ↓ IL-4 | Not Reported | [8] |

| Rats | CLP | 18 mg/kg/h | ↔ IL-4 | Not Reported | [8] |

| Mice | Animal Model | Not Specified | ↓ CRP, ↔ IL-4, IL-6, IL-10, TNF-α | ↑ | [6] |

| Rabbits | P. aeruginosa | Not Specified | ↓ MDA (oxidative stress) | ↑ | [13] |

| Mice | LPS | Not Specified | ↓ Myocardial Apoptosis (TUNEL, Caspase-3) | Not Reported |[10] |

CRP: C-Reactive Protein, IL: Interleukin, TNF-α: Tumor Necrosis Factor-alpha, MDA: Malondialdehyde, TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling

Visualization of Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate complex signaling pathways and experimental procedures.

Signaling Pathways

This compound is thought to exert its beneficial effects in sepsis through various signaling pathways.

Caption: Proposed signaling pathways of this compound in septic shock.

Experimental Workflow

A clear workflow diagram ensures the logical and sequential execution of the experimental protocol.

Caption: General experimental workflow for this compound studies.

Logical Relationships in Sepsis Pathophysiology

Understanding the interplay of different factors in sepsis is crucial for interpreting experimental results.

Caption: Key pathophysiological relationships in septic shock.

Conclusion

The preclinical investigation of this compound in septic shock models has provided valuable insights into its potential therapeutic benefits. By carefully selecting the appropriate animal model, sepsis induction method, and this compound dosing regimen, researchers can further elucidate the mechanisms of action and optimize the clinical translation of this promising therapeutic strategy. The protocols and data presented in these application notes serve as a guide for designing and executing rigorous and informative preclinical studies.

References

- 1. This compound in septic shock: old pathophysiological concepts, an old drug, perhaps a new hemodynamic strategy in the right patient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in septic shock: old pathophysiological concepts, an old drug, perhaps a new hemodynamic strategy in the right patient - Morelli - Journal of Thoracic Disease [jtd.amegroups.org]

- 3. Gut and sublingual microvascular effect of this compound during septic shock in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of this compound in sepsis: a meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to Treat the Hemodynamic Effects of Septic Shock | Clinical Research Trial Listing [centerwatch.com]

- 6. This compound TO TREAT THE HEMODYNAMIC EFFECTS OF SEPTIC SHOCK: A RANDOMIZED CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves sepsis outcomes through cardiovascular and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LOW DOSE OF this compound ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Infusion of this compound attenuates lipopolysaccharide-induced myocardial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunomodulatory effects of this compound in a septic animal model due to multidrug-resistant Pseudomonas aeruginosa pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. thebottomline.org.uk [thebottomline.org.uk]

Application Notes: Protocol for Dissolving and Preparing Esmolol Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action.[1] It is frequently utilized in clinical settings and preclinical research to control heart rate and blood pressure.[2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution and preparation of this compound hydrochloride solutions for both in vitro and in vivo research applications. It includes data on solubility and stability, step-by-step preparation methods, and diagrams of the relevant signaling pathway and experimental workflow.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a white to off-white crystalline powder.[4] It is a relatively hydrophilic compound, supplied as a solid that requires dissolution in an appropriate solvent for experimental use.[5][6]

Solubility and Stability Data

The following tables summarize the solubility and stability of this compound hydrochloride in various solvents and conditions.

Table 1: Solubility of this compound Hydrochloride

| Solvent | Solubility | Concentration (mM) | Reference |

| Water | ≥ 40 mg/mL | ≥ 120.54 mM | [7] |

| DMSO | ≥ 56 mg/mL | ≥ 168.75 mM | [7] |

| Ethanol | ≥ 66 mg/mL | ≥ 198.89 mM | [3] |

| PBS (pH 7.2) | ~10 mg/mL | ~30.14 mM | [5] |

Note: The molecular weight of this compound Hydrochloride (C₁₆H₂₆ClNO₄) is 331.83 g/mol .[6]

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration of Stability | Notes | Reference |

| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container. | [5] |

| Aqueous Solution | 2°C - 8°C (Refrigerated) | At least 7 days (168 hours) | In common intravenous fluids (e.g., 0.9% NaCl, 5% Dextrose). | [8] |

| Aqueous Solution | Room Temperature (23-27°C) | At least 7 days (168 hours) | In common intravenous fluids. | [8] |

| Aqueous Solution | Room Temperature (23-27°C) | Not recommended for more than 24 hours | When prepared in aqueous buffers like PBS. | [5] |

| Organic Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| Organic Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Proper aseptic technique should be followed during solution preparation to prevent microbial contamination.

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers for in vitro experiments.

Materials:

-

This compound Hydrochloride (solid powder)

-

Anhydrous DMSO

-

Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

-

Vortex mixer

-

Calibrated analytical balance and weigh paper

-

Pipettes and sterile tips

Methodology:

-

Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound HCl needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 331.83 g/mol = 33.18 mg

-

-

Weighing: Carefully weigh 33.18 mg of this compound HCl powder and transfer it to a sterile conical tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.

-

Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[7]

Protocol for Preparing a 1 mg/mL this compound Working Solution in Saline

This protocol is suitable for preparing a ready-to-use solution for in vivo animal experiments.

Materials:

-

This compound Hydrochloride (solid powder)

-

Sterile 0.9% Sodium Chloride (isotonic saline)

-

Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

0.22 µm sterile syringe filter

-

Sterile syringe

Methodology:

-

Weighing: Weigh 10 mg of this compound HCl powder and transfer it to a sterile 15 mL conical tube.

-

Dissolution: Add 10 mL of sterile 0.9% saline to the tube. This results in a final concentration of 1 mg/mL.

-

Mixing: Cap the tube and vortex until the powder is fully dissolved. This compound HCl is highly soluble in water-based solutions.[6]

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe and expel the solution into a new sterile container. This step removes any potential microbial contaminants.

-

Use and Storage: Use the solution immediately for best results. If short-term storage is necessary, store at 2-8°C. It is recommended to use aqueous solutions within 24 hours of preparation.[5]

Important Considerations:

-

Solvent Choice: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).

-

pH: The stability of this compound in aqueous solutions is optimal at a pH between 4.5 and 5.5.[9] For most research applications using standard buffers like PBS or saline, this is not a major concern for short-term experiments.

-

Incompatibility: Do not mix this compound solutions with sodium bicarbonate, as it can reduce stability.[8][10]

Visualized Pathways and Workflows

This compound Mechanism of Action: β-1 Adrenergic Receptor Signaling

This compound acts as a competitive antagonist at the β-1 adrenergic receptor, which is predominantly found in cardiac tissue.[11] By blocking this receptor, it prevents the binding of catecholamines like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.[2][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound hydrochloride | 81161-17-3 [chemicalbook.com]

- 7. abmole.com [abmole.com]

- 8. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6528540B2 - this compound formulation - Google Patents [patents.google.com]

- 10. globalrph.com [globalrph.com]

- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

Troubleshooting & Optimization

Adjusting Esmolol dosage to avoid bradycardia in animal models

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Esmolol in animal models, with a specific focus on dosage adjustments to prevent bradycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal research?

A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and a very short duration of action.[1] In research, it is frequently used to control heart rate and blood pressure in various experimental settings, such as studies on cardiovascular physiology, pharmacology, and during surgical procedures.[2][3] Its short half-life of approximately 9 minutes allows for precise, titratable control of beta-blockade, which is highly advantageous in an experimental setting.[4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound competitively blocks beta-1 adrenergic receptors, which are primarily located in the heart muscle.[4] This blockage inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[4]

Q3: What are the signs of this compound overdose in animal models?

A3: The most common sign of an this compound overdose is bradycardia (an abnormally slow heart rate). Other signs can include hypotension (low blood pressure), lethargy, and in severe cases, atrioventricular (AV) block or heart failure.[5] Continuous monitoring of heart rate and blood pressure is crucial during this compound administration.

Q4: How quickly do the effects of this compound diminish after stopping the infusion?

A4: Due to its rapid metabolism by red blood cell esterases, the effects of this compound are quickly reversed upon discontinuation of the infusion.[4] The hemodynamic effects typically last for about 10 to 30 minutes after the infusion is stopped.[6]

Troubleshooting Guide

Issue: Bradycardia is observed after starting the this compound infusion.

| Possible Cause | Recommended Action |

| Initial dose is too high for the specific animal model or individual animal. | Immediately reduce the infusion rate by 50%. If bradycardia persists or is severe, stop the infusion. The effects of this compound should dissipate quickly.[5] Re-initiate at a lower dose once the heart rate returns to a safe baseline. |

| Bolus dose was administered too rapidly. | Administer the loading dose over the recommended time (e.g., 1-2 minutes) to avoid a rapid drop in heart rate.[7] |

| Concurrent administration of other cardiodepressant drugs. | Be aware of potential drug interactions. Agents like calcium channel blockers or digoxin can potentiate the bradycardic effects of this compound.[5] |

Issue: The desired heart rate reduction is not achieved.

| Possible Cause | Recommended Action |

| The current infusion rate is too low. | After an initial maintenance period (e.g., 4-5 minutes), the infusion rate can be incrementally increased. A stepwise titration approach is recommended.[8] |

| Inadequate loading dose. | If a rapid effect is needed, a loading dose can be administered before starting or increasing the maintenance infusion.[8] |

Experimental Protocols

General Protocol for this compound Administration and Titration

This protocol is a general guideline and should be adapted based on the specific animal model and experimental objectives.

-

Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place intravenous catheters for drug administration and blood pressure monitoring. Continuously monitor heart rate (e.g., via ECG) and blood pressure.

-

Loading Dose (Optional): To achieve a rapid effect, an initial loading dose may be administered. For example, a dose of 500 µg/kg can be given intravenously over 1-2 minutes.[7]

-

Initial Maintenance Infusion: Start a continuous rate infusion (CRI) at a conservative dose. A starting point for many species is 25-50 µg/kg/min.[5][8]

-

Titration: Maintain the initial infusion rate for at least 5 minutes to allow the drug to reach a steady state.[6] If the target heart rate is not achieved, increase the infusion rate in increments of 25-50 µg/kg/min.[7] Allow at least 5 minutes between each dose adjustment to assess the response.[7]

-

Monitoring: Continuously monitor heart rate and blood pressure throughout the experiment. If bradycardia or significant hypotension occurs, reduce the infusion rate or stop the infusion.

-

Washout: To terminate the effects, simply stop the infusion. The animal's heart rate should return to baseline within 10-30 minutes.[6]

Species-Specific Dosage Information

The following table summarizes this compound dosages reported in the literature for various animal models. These should be considered as starting points and may require adjustment for your specific experimental conditions.

| Animal Model | Bolus Dose | Continuous Rate Infusion (CRI) | Notes | Reference |

| Dog | Median: 330 µg/kg (Range: 10-1000 µg/kg) | Median: 50 µg/kg/min | Used for tachycardia control. A 20% reduction in heart rate was considered successful. | [9] |

| Cat | Median: 330 µg/kg (Range: 10-1000 µg/kg) | Median: 50 µg/kg/min | Used for tachycardia control. | [9] |

| Pig | Not specified | 250 µg/kg/min | Aimed for a 10% reduction in heart rate without hemodynamic instability. | [2] |

| Rat | Not specified | 10-20 mg/kg/hr | Used in a septic shock model. | [3] |

| Rat | Not specified | 300 µg/kg/min for 48 hours | Used in a study on left ventricular hypertrophy in hypertensive rats. | [10] |

| Mouse | Not specified | 0.4-0.8 mg/kg/h | Investigated in a myocardial ischemia-reperfusion injury model. | [11] |

Visualizations

This compound Signaling Pathway

References

- 1. The dose-related effects of bolus this compound on heart rate and blood pressure following laryngoscopy and intubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. droracle.ai [droracle.ai]

- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 8. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 9. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-dependent effects of this compound-epinephrine combination therapy in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Esmolol for In Vitro Beta-1 Receptor Blockade

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Esmolol in in vitro experiments targeting beta-1 adrenergic receptors. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for in vitro experiments?

A1: A common starting concentration for in vitro studies is 1 μM.[1] However, the optimal concentration will depend on the specific cell line, receptor expression levels, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

Q2: How long should I incubate my cells with this compound?

A2: An incubation time of 40 minutes has been used effectively in studies with HEK293 cells expressing human beta-1 adrenergic receptors.[1] The ideal incubation time can vary based on the experimental goals, such as assessing acute blockade versus longer-term effects like receptor downregulation or pharmacochaperoning.

Q3: What is the selectivity of this compound for beta-1 versus beta-2 adrenergic receptors?

A3: In radioligand binding studies, this compound has demonstrated a 34-fold higher affinity for beta-1 adrenoceptors compared to beta-2 adrenoceptors, confirming its beta-1 selective nature.[2][3] At higher concentrations, this selectivity may decrease.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a cardioselective beta-1 receptor antagonist.[1] By competitively blocking the beta-1 adrenergic receptors, it inhibits the downstream signaling cascade typically initiated by agonists like isoproterenol. This blockade leads to decreased adenylyl cyclase activity, reduced cyclic AMP (cAMP) levels, and consequently, a reduction in protein kinase A (PKA) activation. In cardiac myocytes, this translates to decreased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).[5][6]

Q5: How stable is this compound in cell culture media?

A5: this compound hydrochloride is an ester and its stability is pH-dependent.[7][8] It is most stable in solutions with a pH between 4.5 and 5.5.[8] The stability can be affected by the components of the cell culture media. It is advisable to prepare fresh solutions of this compound for each experiment. This compound has been shown to be stable for at least 24 hours in various intravenous solutions at room temperature.[9][10]

Q6: Can I use this compound in whole blood or plasma samples for in vitro studies?